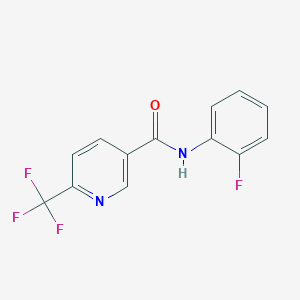

N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Description

N-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide (CAS No. 1092346-30-9) is a pyridine-based carboxamide derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and a 2-fluorophenyl moiety attached via a carboxamide linkage at the 3-position. This compound is commercially available as a building block for medicinal chemistry and material science applications, with Ambeed, Inc. listed as a supplier . Its structure combines electron-withdrawing groups (fluorine and trifluoromethyl) that enhance metabolic stability and influence molecular interactions, making it a candidate for drug discovery pipelines.

Properties

IUPAC Name |

N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4N2O/c14-9-3-1-2-4-10(9)19-12(20)8-5-6-11(18-7-8)13(15,16)17/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHIPSOGNOKVIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CN=C(C=C2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the reaction of 2-fluoroaniline with 6-(trifluoromethyl)pyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide (NaOCH₃).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide derivatives have been studied for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in the pathogenesis of several cancers. Research indicates that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values as low as 7 nM.

Case Study: FGFR Inhibition

In vitro studies demonstrated that specific derivatives not only inhibited FGFR signaling but also reduced the proliferation of breast cancer cells (4T1) and induced apoptosis. These findings suggest that this compound could be a promising candidate for developing targeted cancer therapies.

Agrochemicals

Pesticidal Properties

The trifluoromethyl group in N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide enhances its biological activity, making it a valuable structure in the development of agrochemicals. Compounds containing trifluoromethylpyridine moieties have been widely utilized in crop protection products due to their efficacy against pests and diseases .

Case Study: Development of Agrochemicals

Fluazifop-butyl, a derivative of trifluoromethylpyridine, was one of the first compounds introduced to the agrochemical market. Since then, numerous derivatives have been developed that protect crops from various pests, showcasing the utility of trifluoromethylpyridines in agriculture .

Material Science

Synthesis of Functional Materials

N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide can be utilized as a precursor for synthesizing advanced materials with unique electronic properties. Its ability to form stable complexes with transition metals opens avenues for developing materials used in electronics and catalysis.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide is crucial for optimizing its biological activity. Research has shown that modifications to the pyridine ring or the introduction of additional substituents can significantly alter its pharmacological profile .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide | Contains fluorine and trifluoromethyl groups | Potent FGFR inhibitor |

| Trifluoromethylpyridine Derivatives | Varying substitutions on pyridine | Broad application in agrochemicals |

| Fluazifop-butyl | Trifluoromethyl group attached to a butyl chain | Effective herbicide |

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule, such as pyridine cores, fluorinated aryl groups, and trifluoromethyl substituents, but differ in substitution patterns and additional functional groups:

Impact of Substituents on Physicochemical Properties

- Trifluoromethyl Group (-CF₃): Present in all compounds, this group increases lipophilicity and resistance to oxidative metabolism .

- Fluorophenyl vs. Nitrophenyl: The 2-fluorophenyl group in the target compound may offer better steric compatibility with hydrophobic binding pockets compared to the nitro-substituted analog (CAS 879507-39-8), which introduces stronger electron-withdrawing effects .

- Furopyridine vs.

Biological Activity

N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 2-fluoroaniline with a trifluoromethyl pyridine derivative, followed by carboxamidation. The following steps summarize a general synthetic pathway:

- Formation of Trifluoromethyl Pyridine : A pyridine ring is functionalized with a trifluoromethyl group using trifluoroacetic acid derivatives.

- Amidation Reaction : The trifluoromethyl pyridine is reacted with 2-fluoroaniline to form the carboxamide.

- Purification : The final compound is purified through recrystallization or chromatography.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines:

- Cell Lines Tested : Commonly used cell lines include MCF-7 (breast cancer), A-549 (lung cancer), and HCT-116 (colon cancer).

- IC50 Values : Compounds similar to N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide have demonstrated IC50 values in the micromolar range, indicating their effectiveness in inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-fluorophenyl)-6-(CF3)PCA | MCF-7 | 1.5 | Induces apoptosis via caspase activation |

| N-(2-fluorophenyl)-6-(CF3)PCA | A-549 | 2.0 | Cell cycle arrest at G1 phase |

| N-(2-fluorophenyl)-6-(CF3)PCA | HCT-116 | 1.8 | Inhibition of FOXM1 expression |

The biological activity of N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide is believed to be linked to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis:

- Caspase Activation : Induction of apoptosis has been noted through the activation of caspases, which are critical for programmed cell death.

- Inhibition of Oncogenes : Similar compounds have been shown to inhibit oncogenes like FOXM1, leading to reduced tumor growth.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as trifluoromethyl and fluorine significantly enhances the biological activity of pyridine carboxamides. Studies suggest that:

- Trifluoromethyl Group : This group increases lipophilicity and alters electronic properties, enhancing binding affinity to target proteins.

- Fluoro Substituent Effects : The positioning of fluorine affects the compound's interaction with biological targets, impacting its efficacy.

Case Studies

Recent research has highlighted successful applications of similar compounds in preclinical models:

-

Study on MDA-MB-231 Cells :

- Researchers evaluated a series of pyridine derivatives for their anticancer properties.

- Results indicated that compounds bearing trifluoromethyl groups exhibited superior cytotoxicity compared to non-fluorinated analogs.

-

Neuropathic Pain Models :

- Some studies investigated the effects of pyridine carboxamides on NaV1.8 sodium channels associated with pain signaling.

- Findings suggested potential applications in treating neuropathic pain conditions through modulation of ion channel activity.

Q & A

Basic: What synthetic routes are recommended for N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide, and how is structural confirmation achieved?

Methodological Answer:

The compound is typically synthesized via coupling reactions between a pyridine-3-carboxylic acid derivative and a 2-fluorophenylamine. A common approach involves activating the carboxylic acid group (e.g., using HATU or EDCI as coupling agents) under inert conditions. Post-synthesis, purity is confirmed via HPLC (≥98% purity threshold) and LC-MS. Structural validation employs -NMR and -NMR to resolve aromatic protons and fluorine environments, while IR spectroscopy confirms the carboxamide bond (C=O stretch ~1650 cm). High-resolution mass spectrometry (HRMS) provides molecular weight validation .

Basic: What spectroscopic techniques resolve structural ambiguities in trifluoromethyl-substituted pyridine carboxamides?

Methodological Answer:

-NMR is critical for distinguishing trifluoromethyl (-CF) and fluorophenyl groups, as their chemical shifts differ significantly (e.g., -CF: δ ~ -60 to -70 ppm; aromatic F: δ ~ -110 to -120 ppm). -NMR coupled with COSY or NOESY experiments clarifies proton-proton proximity in the pyridine and fluorophenyl rings. X-ray crystallography (using SHELXL) provides definitive bond-length and angle data, particularly for steric effects caused by the trifluoromethyl group .

Advanced: How can AutoDock Vina parameters be optimized for docking studies targeting this compound’s interactions with enzymes?

Methodological Answer:

AutoDock Vina’s scoring function benefits from adjusted exhaustiveness (e.g., ≥32) and grid box dimensions tailored to the binding pocket. For fluorinated ligands, include halogen-bonding parameters in the force field. Preprocessing steps:

- Generate ligand PDBQT files with Open Babel, ensuring correct tautomer and charge states.

- Define the grid box to encompass residues within 10 Å of the active site.

Post-docking, validate poses using molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Cross-reference results with SHELX-refined crystal structures to resolve steric clashes .

Advanced: How are crystallographic data contradictions addressed during refinement of fluorinated carboxamides?

Methodological Answer:

Discrepancies in electron density maps (e.g., disordered trifluoromethyl groups) are resolved using SHELXL’s PART and SUMP instructions. Anisotropic refinement for fluorine atoms improves model accuracy. For twinned crystals, apply TWIN and BASF commands. Validate with R (< 0.05) and check for overfitting using the R gap (< 5%). Use PLATON’s ADDSYM to detect missed symmetry .

Advanced: What in vitro assays evaluate this compound’s potential as a Complex II inhibitor?

Methodological Answer:

Mitochondrial Complex II (succinate dehydrogenase) inhibition is assessed via:

- Enzyme activity assays : Measure reduction of DCIP (2,6-dichlorophenolindophenol) at 600 nm in isolated mitochondrial preparations.

- Cell-based assays : Use HEK293 cells transfected with SDHB/C subunits; quantify ATP depletion via luminescence.

Compare IC values with known inhibitors (e.g., fluxapyroxad, boscalid) to gauge potency. Structural analogs in patent literature suggest fluorophenyl and trifluoromethyl groups enhance binding to the quinone site .

Advanced: How do substituent positions on the pyridine ring influence binding affinity and solubility?

Methodological Answer:

- Trifluoromethyl at C6 : Enhances hydrophobicity and electron-withdrawing effects, improving membrane permeability (logP ~3.5).

- Fluorophenyl at C3 : Ortho-fluorine increases rotational barrier, stabilizing planar conformations for π-π stacking.

Quantitative structure-activity relationship (QSAR) models using CoMFA or CoMSIA can map substituent effects. Solubility is assessed via shake-flask method in PBS (pH 7.4) with HPLC quantification .

Basic: What chromatographic methods separate and quantify this compound from reaction byproducts?

Methodological Answer:

Reverse-phase HPLC (C18 column, 5 μm) with a gradient of acetonitrile/water (0.1% TFA) achieves baseline separation. Typical conditions:

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm (for aromatic/amide chromophores).

For trace impurities, UPLC-MS/MS with MRM transitions specific to the molecular ion ([M+H]) enhances sensitivity .

Advanced: What computational strategies predict metabolite pathways for fluorinated carboxamides?

Methodological Answer:

- In silico metabolism : Use Schrödinger’s MetaSite or GLORYx to identify likely Phase I (oxidation, defluorination) and Phase II (glucuronidation) sites.

- MD simulations : Assess hepatic stability in CYP450 isoforms (e.g., CYP3A4) using AMBER or NAMD.

Validate with in vitro microsomal assays (human liver microsomes + NADPH), monitoring depletion via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.